Methyl 5,5-dimethoxy-4-oxopentanoate
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Overview
Description
Methyl 5,5-dimethoxy-4-oxopentanoate: is an organic compound with the molecular formula C8H14O5. It is an ester derivative of pentanoic acid and is characterized by the presence of two methoxy groups and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5,5-dimethoxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5,5-dimethoxy-4-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of 5,5-dimethoxy-4-oxopentanoic acid chloride with methanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5-dimethoxy-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Methyl 5,5-dimethoxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, solvents, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethoxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the keto and methoxy groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Methyl 4,4-dimethoxy-3-oxopentanoate: Similar in structure but with different positioning of the methoxy groups.
Ethyl 4,4-dimethoxy-3-oxopentanoate: An ethyl ester analog with similar reactivity.
Methyl 5,5-dimethoxy-4-oxopentanoate: A closely related compound with slight variations in the molecular structure.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
Molecular Formula |
C8H14O5 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 5,5-dimethoxy-4-oxopentanoate |
InChI |
InChI=1S/C8H14O5/c1-11-7(10)5-4-6(9)8(12-2)13-3/h8H,4-5H2,1-3H3 |
InChI Key |
SSDQDQPKCMRNIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CCC(=O)OC)OC |
Origin of Product |
United States |
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